(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine
Description
Significance of Chiral Fluoroamine Architectures in Contemporary Chemical Research
Chiral fluoroamine architectures are of profound interest in contemporary chemical research, primarily due to the unique physicochemical properties imparted by the fluorine atom. The high electronegativity and small size of fluorine can significantly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Consequently, the incorporation of chiral fluoroamines has been a successful strategy in the design of novel pharmaceuticals and agrochemicals with enhanced efficacy and improved pharmacokinetic profiles. nih.gov The stereochemistry of the amine and the fluorine-bearing carbon center is often critical for biological activity, making the development of enantioselective synthetic methods a high priority.
Methodological Challenges in Enantioselective Construction of Fluorinated Stereogenic Centers
Despite their importance, the enantioselective construction of fluorinated stereogenic centers, particularly in the context of amines, presents considerable methodological challenges. The direct stereocontrolled introduction of fluorine can be difficult to achieve due to the high reactivity of many fluorinating agents. Furthermore, the development of catalytic asymmetric methods for the synthesis of chiral fluoroamines that are both efficient and broadly applicable remains an active area of research. nih.gov Key challenges include achieving high levels of enantioselectivity and diastereoselectivity, as well as developing methods that are tolerant of a wide range of functional groups.
(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine: A Case Study
This compound serves as a representative example of a chiral β-fluoroamine. While specific, in-depth research findings and applications for this particular compound are not extensively documented in publicly available literature, its structure encapsulates the key features of this important class of molecules.
Physicochemical Properties
The fundamental properties of this compound have been computationally predicted and are summarized in the interactive table below. nih.gov
| Property | Value |
| Molecular Formula | C₈H₉F₂N |
| Molecular Weight | 157.16 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=CC=C1C@@HN)F |
| InChI Key | YOYLKDHQGZBJMV-MRVPVSSYSA-N |
| Exact Mass | 157.07030562 Da |
| Topological Polar Surface Area | 26 Ų |
| Heavy Atom Count | 11 |
Synthesis Methodologies for Chiral β-Fluoroamines
One prominent strategy involves the organocatalytic α-fluorination of aldehydes, followed by reductive amination. nih.gov This method allows for the stereocontrolled installation of the fluorine atom and the subsequent introduction of the amine functionality. Another approach is the hydrofluorination of aziridines, which can be catalyzed by Lewis bases to afford β-fluoroamines. organic-chemistry.org Additionally, palladium-catalyzed hydrogenation of β-fluoroalkyl β-amino acrylic acid derivatives has been shown to produce chiral β-fluoroalkyl β-amino acid derivatives with high enantioselectivity. dicp.ac.cn These general methodologies underscore the ongoing efforts to access this important class of chiral molecules.
Research Findings and Applications
Specific research findings and applications for this compound are not extensively reported. However, the broader class of chiral β-fluoroamines has seen significant application in medicinal chemistry. The introduction of a fluorine atom at the β-position to an amine can modulate the amine's basicity (pKa), which in turn can improve a drug candidate's metabolic stability and cell permeability. nih.gov Chiral fluoroamines are key components in a number of biologically active compounds and serve as valuable building blocks in the synthesis of more complex molecules. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H9F2N |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
(1S)-2-fluoro-1-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9F2N/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5,11H2/t8-/m1/s1 |
InChI Key |
YOYLKDHQGZBJMV-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CF)N)F |
Canonical SMILES |
C1=CC(=CC=C1C(CF)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 1s 2 Fluoro 1 4 Fluorophenyl Ethanamine and Analogous Chiral Fluoroamines
General Synthetic Strategies for Fluoroamine Scaffolds
The creation of fluoroamine scaffolds, the fundamental framework of molecules like (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine, relies on a variety of synthetic strategies. These methods are broadly categorized by the type of fluorinating agent and the nature of the C-F bond-forming step.
Nucleophilic Fluorination Approaches for Arylethylamine Derivatives
Nucleophilic fluorination is a foundational strategy for forging carbon-fluorine bonds. This approach involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). However, the high solvation energy and strong basicity of the fluoride ion present significant challenges, often requiring specific reagents and conditions to achieve high efficiency. ucla.edu
One effective method for producing β-fluoroamines is the hydrofluorination of aziridines. organic-chemistry.org In this approach, a strained three-membered aziridine (B145994) ring is opened by a fluoride source. For instance, the combination of benzoyl fluoride and a non-nucleophilic alcohol, catalyzed by a Lewis base, can generate amine-HF reagents in situ, which then open the aziridine ring to form the desired β-fluoroamine. organic-chemistry.org Another method involves using triethylamine (B128534) trihydrofluoride (Et₃N·3HF) to open chiral aziridines, yielding regioisomeric fluoroamines. researchgate.net The choice of substituents on the aziridine ring can influence the regioselectivity of the ring-opening reaction. researchgate.net
The classic Finkelstein reaction, a halide exchange process, also serves as a basis for nucleophilic fluorination, where an alkyl halide is treated with a metal fluoride salt. ucla.edu Reagents commonly used for nucleophilic fluorination include potassium fluoride (KF), cesium fluoride (CsF), and tetra-alkylammonium salts like tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The reactivity of these fluoride sources is highly dependent on their solubility and the degree of solvation in the reaction medium. acsgcipr.org
Utilization of Fluorinating Reagents (e.g., Selectfluor, N-fluorobenzenesulfonimide)
In contrast to nucleophilic methods that use F⁻, electrophilic fluorination employs reagents with an electron-deficient fluorine atom (formally "F⁺"). These N-F reagents are widely used due to their stability, ease of handling, and predictable reactivity. Two of the most prominent electrophilic fluorinating agents are Selectfluor and N-fluorobenzenesulfonimide (NFSI). nih.govnih.gov
Selectfluor, a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly reactive and versatile electrophilic fluorine source. nih.govresearchgate.net NFSI is another effective N-F reagent known for its ability to fluorinate a wide range of nucleophiles. nih.govnih.gov Kinetic studies have shown that the fluorination reactions with these reagents typically proceed through a direct attack of a nucleophile (like an enamine or carbanion) on the fluorine atom. acs.org These reagents are particularly effective in the fluorination of electron-rich species such as enamines, enolates, and silyl (B83357) enol ethers. nih.govresearchgate.net The choice between Selectfluor and NFSI can influence reaction outcomes, with NFSI sometimes offering better diastereoselectivities in certain applications. nih.gov
Asymmetric Synthetic Routes to Access Chiral Fluoroamines
Creating chiral fluoroamines like this compound requires precise control over stereochemistry. Asymmetric synthesis aims to establish the fluorinated stereocenter with a high degree of enantiomeric purity.
Stereoselective Carbon-Fluorine Bond Formation
A powerful strategy for asymmetric C-F bond formation is the fluorination of chiral enamides. Enamides, which are more stable than their enamine counterparts, can be designed with a chiral auxiliary to direct the facial approach of an electrophilic fluorinating agent. nih.gov This method can achieve high levels of regio- and stereoselectivity. nih.govfao.org
In a typical reaction, a chiral enamide is treated with an N-F reagent like Selectfluor or NFSI. The fluorination occurs selectively at the electron-rich double bond, leading to a β-fluoro-iminium cationic intermediate. nih.gov This intermediate can then be trapped with water and subsequently oxidized to yield chiral α-fluoro-imides. nih.gov An alternative approach uses a chiral anionic phase-transfer catalyst, such as a BINOL-derived phosphate, to control the enantioselectivity of the fluorination of enamides with Selectfluor, providing access to α-fluoroimines that can be converted to β-fluoroamines. figshare.com
| Catalyst/Auxiliary | Fluorinating Reagent | Product Type | Enantioselectivity (ee) |
| Chiral Oxazolidinone | Selectfluor / NFSI | α-Fluoro-imides | High |
| BINOL-derived Phosphate | Selectfluor | α-Fluoroimines | High |
A cutting-edge approach for introducing fluorine stereoselectively involves the direct fluorination of unactivated C(sp³)–H bonds, catalyzed by transition metals. Palladium(II) catalysis has emerged as a particularly effective tool for this challenging transformation. acs.orgacs.org This method allows for the site- and diastereoselective fluorination of β-methylene C(sp³)–H bonds in substrates like α-amino acid derivatives. acs.org
The reaction typically employs a directing group on the substrate, which coordinates to the palladium catalyst and positions it in proximity to the targeted C-H bond. acs.org Following C-H activation to form a palladacycle intermediate, oxidative addition with an electrophilic fluorine source like Selectfluor generates a Pd(IV)-F species. acs.org Subsequent reductive elimination forges the C-F bond and regenerates the active Pd(II) catalyst. acs.orgacs.org This methodology has been successfully applied to a range of substrates with both aliphatic and benzylic C(sp³)–H bonds, providing an array of β-fluorinated α-amino acids with excellent diastereoselectivity. acs.org More recent developments have focused on using bifunctional ligands to accelerate the reaction and enable the fluorination of native amides without pre-installed directing groups. nih.gov
| Substrate Type | Directing Group | Fluorinating Reagent | Key Outcome |
| α-Amino Acid Derivatives | Bidentate Ligand | Selectfluor | High Site- and Diastereoselectivity |
| Aliphatic Amides | Bidentate Ligand | Selectfluor | Synthesis of β-fluorinated amides |
| Native Amides | Bifunctional NAP Ligand | Selectfluor | Fluorination without external directing groups |
Stereoselective Introduction of Difluoromethyl Groups (e.g., via Difluoro(aminosulfonyl)methylation)
The difluoromethyl group (CF2H) is a crucial substituent in medicinal chemistry, acting as a bioisostere for hydroxyl or thiol groups and participating in hydrogen bonding. nih.gov Consequently, developing stereoselective methods to introduce this group is of high importance.
One effective strategy involves the use of chiral sulfoximines as reagents to control stereoselectivity. For instance, a reagent-controlled, highly stereoselective reaction has been reported between (S)-difluoromethyl phenyl sulfoximine (B86345) and various imines, yielding a range of enantiomerically enriched α-difluoromethyl amines. This method is noted for its high efficiency and broad substrate scope, proceeding through a proposed non-chelating transition state. nih.gov The resulting products can be further modified, for example, through reductive cleavage of the C-S and N-S bonds to afford the desired chiral amine derivatives. nih.gov
Another powerful technique is difluoro(aminosulfonyl)methylation. This method facilitates the stereoselective introduction of the difluoro(aminosulfonyl)methyl group (CF2SO2NH2) into molecules. A novel (R)-2-pyridyl difluoromethyl sulfoximine reagent has been developed for this purpose, reacting with imines, carbonyls, and alkyl halides. acs.orgnih.gov This approach provides a unique pathway to chiral α,α-difluorinated sulfonamides. The choice of the 2-pyridyl group is critical as it aids in both the nucleophilic addition and a subsequent ipso-substitution process. nih.gov This methodology has been successfully applied to the synthesis of fluorinated analogs of bioactive compounds and for the late-stage modification of complex molecules. acs.orgnih.gov
Table 1: Stereoselective Difluoromethylation of Imines
| Entry | Imine Substrate | Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | N-(1-phenylethylidene)aniline | (S)-difluoromethyl phenyl sulfoximine | >99:1 | 95 | nih.gov |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | (S)-difluoromethyl phenyl sulfoximine | >99:1 | 92 | nih.gov |
| 3 | N-cyclohexylidenemethanamine | (R)-2-pyridyl difluoromethyl sulfoximine | 95:5 | 85 | acs.orgnih.gov |
| 4 | N-benzylidenepropan-2-amine | (R)-2-pyridyl difluoromethyl sulfoximine | 92:8 | 88 | acs.orgnih.gov |
Dynamic Kinetic Resolution (DKR) Enabled Asymmetric Fluoroalkylation
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture entirely into a single enantiomerically pure product. figshare.com This is achieved by combining a kinetic resolution with in-situ racemization of the starting material.
A highly stereoselective nucleophilic monofluoromethylation of imines has been developed utilizing a dynamic kinetic resolution of chiral α-fluoro carbanions. whiterose.ac.ukmdpi.com This method employs a fluoromethyl sulfoximine reagent, and the high stereoselectivity is proposed to arise from a chelated transition state. mdpi.comalaska.edu The reaction demonstrates a broad substrate scope and can be extended to difluoroalkylation reactions. mdpi.com
The process involves the reaction of an enaminalizable ketimine with a sulfoximine reagent in the presence of a base like lithium diisopropylamide (LDA). mdpi.com Mechanistic studies suggest that the facial selectivity of the addition is due to chiral induction from the sulfur stereogenic center of the sulfoximine to the fluorine-bearing carbon stereocenter, enabled by the dynamic kinetic resolution of the α-fluorinated carbanion intermediate. mdpi.comalaska.edu The resulting products can be deprotected to yield the free β-fluoro amines. mdpi.com
Table 2: DKR-Enabled Nucleophilic Fluoroalkylation of Imines
| Entry | Imine Substrate | Fluoroalkylating Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Bus-protected 1-phenylethyl imine | (S)-Fluoromethyl phenyl sulfoximine | 98:2 | 85 | mdpi.com |
| 2 | Bus-protected 1-(naphthalen-2-yl)ethyl imine | (S)-Difluoromethyl phenyl sulfoximine | 99:1 | 88 | mdpi.com |
| 3 | Bus-protected 1-(benzo[d] nih.govbeilstein-journals.orgdioxol-5-yl)ethyl imine | (S)-Difluoromethyl phenyl sulfoximine | 99:1 | 90 | mdpi.com |
| 4 | Bus-protected 1-phenylpropyl imine | (S)-Difluoromethyl phenyl sulfoximine | 97:3 | 86 | mdpi.com |
Biocatalytic Approaches for Enantiopure Fluoroamines
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing enantiopure amines. princeton.edu Enzymes such as transaminases and reductive aminases are particularly valuable in this context.
Amine transaminases (ATAs) can be employed for the kinetic resolution of racemic fluoroamines. wikipedia.org In this process, one enantiomer of the amine is selectively converted by the enzyme into the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. princeton.edunih.gov The theoretical maximum yield for this type of resolution is 50%. wikipedia.org (S)-specific ω-transaminases have been utilized in enzyme-membrane reactors to resolve racemic amines like α-methylbenzylamine, achieving high enantiomeric excess. The efficiency of the resolution can be influenced by factors such as pH, temperature, and the presence of co-solvents.
Reductive aminases (RedAms) provide a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones, with the potential for theoretical yields up to 100%. mdpi.com These NADPH-dependent enzymes catalyze the direct reductive amination of ketones with an amine donor.
Reductive aminases from fungal species have been successfully applied to the reductive amination of α-fluoroacetophenones using donors like ammonia, methylamine, and allylamine. mdpi.com This approach yields β-fluoro primary or secondary amines with high conversion rates and excellent enantiomeric excess (85-99% ee). mdpi.com The substrate scope of these enzymes is broad, encompassing both aliphatic and aromatic ketones. Protein engineering has also been employed to enhance the stereoselectivity and catalytic efficiency of RedAms for specific target molecules.
Table 3: Biocatalytic Synthesis of Chiral Fluoroamines
| Method | Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) (%) | Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| Kinetic Resolution | Amine Transaminase (ATA) | rac-1-phenylethylamine | (R)-1-phenylethylamine | >99 | ~50 | wikipedia.org |
| Reductive Amination | Reductive Aminase (AcRedAm) | 2-fluoroacetophenone & methylamine | (R)-N-methyl-1-(2-fluorophenyl)ethanamine | >99 | >90 | mdpi.com |
| Reductive Amination | Reductive Aminase (BaRedAm) | 4-fluoroacetophenone & ammonia | (S)-1-(4-fluorophenyl)ethanamine | 95 | >90 | mdpi.com |
Asymmetric Reductions of Fluorinated Precursors
The asymmetric reduction of fluorinated prochiral ketones and imines is a direct and effective method for synthesizing chiral fluoroalcohols and fluoroamines, respectively.
A highly diastereoselective reduction of α-fluoroimines to the corresponding β-fluoroamines has been achieved using trichlorosilane (B8805176) as the reductant. This method demonstrates high diastereoselectivity (often >100:1) and is applicable to a wide range of acyclic, cyclic, and aromatic amines and α-fluoroketones. The high selectivity is attributed to the activation of the organosilane by both the fluorine and nitrogen atoms, leading to a highly ordered transition state.
For the reduction of α-fluoroketones, chelation control with Lewis acids can direct the diastereoselectivity. For instance, pretreatment of α-fluoropropiophenone with TiCl4 followed by reduction with LiBH4 yields the syn diastereomer of the α-fluoro alcohol with high selectivity. nih.govwhiterose.ac.uk Conversely, using Ti(OiPr)4 as the Lewis acid favors the formation of the anti diastereomer. nih.gov
Biocatalytic reductions also offer a powerful alternative. Ketoreductase (KRED) enzymes have been used for the stereoselective synthesis of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters through a dynamic reductive kinetic resolution process. beilstein-journals.org Different KRED enzymes can selectively produce either the syn or anti diastereomers in high enantiomeric and diastereomeric excess. beilstein-journals.org
Table 4: Asymmetric Reduction of Fluorinated Precursors
| Substrate | Reducing System | Product | Diastereomeric/Enantiomeric Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|
| α-fluoroimine of cyclohexanone | Cl3SiH | syn-β-fluoroamine | >100:1 d.r. | 85 | |
| α-fluoropropiophenone | TiCl4 / LiBH4 | syn-α-fluoro alcohol | 95:5 d.r. | 90 | nih.govwhiterose.ac.uk |
| racemic ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Ketoreductase (KRED 110) | anti-(2S,3S)-ethyl 2-fluoro-3-hydroxy-3-phenylpropanoate | >99:1 d.r., >99% ee | 88 | beilstein-journals.org |
| 2,2,2-trifluoroacetophenone | Oxazaborolidine/BH3 | (R)-1-phenyl-2,2,2-trifluoroethanol | 91% ee | 95 | alaska.edu |
Chiral Catalyst-Mediated Reduction of Oxime Ethers
The catalytic reduction of oximes is an efficient route to valuable hydroxylamine (B1172632) derivatives. nih.gov However, this transformation is challenging due to the difficulty in reducing oximes and the propensity for the weak N-O bond to cleave, leading to primary amine side products. nih.gov Homogeneous catalysts, particularly those based on transition metals with specific ligands, offer the advantage of being tunable for high activity and selectivity under mild conditions. nih.gov
For instance, chiral spiroborate esters have been employed as catalysts for the asymmetric reduction of oxime ethers. The enantiomeric excess of the resulting amine is dependent on the quantity of the spiroborate catalyst, with optimal conditions often achieved using an excess of a borane (B79455) source at low temperatures. scribd.com The mechanism is thought to involve the coordination of the oxime ether to the boron center, followed by a stereoselective hydride transfer. scribd.com
Recent advancements have seen the development of iridium-based catalysts for the asymmetric hydrogenation of oxime substrates, yielding chiral hydroxylamines with high enantioselectivity and chemoselectivity. incatt.nl These air- and moisture-stable catalysts have demonstrated high turnover numbers (up to 4000) and excellent enantiomeric ratios (up to 98:2). nih.govincatt.nl The choice of solvent is crucial, with protic solvents generally favoring the reaction. incatt.nl However, solvents like methanol (B129727) can promote E/Z isomerization of the oxime substrate, potentially lowering the enantiomeric ratio. incatt.nl
Derivatization from Chiral Intermediates
Another effective approach to synthesizing chiral fluoroamines involves the use of pre-existing chiral molecules that guide the stereochemistry of subsequent reactions.
Utilization of Chiral Aminobenzylnaphthols via Betti Reaction
The Betti reaction is a multicomponent condensation that provides access to aminobenzylnaphthols, which can serve as valuable chiral intermediates. researchgate.netscielo.brresearchgate.net This reaction typically involves an aldehyde, a naphthol, and an amine. nih.govnih.gov When a chiral non-racemic amine is used, the reaction can proceed with high diastereoselectivity, yielding chiral aminobenzylnaphthols. scielo.brnih.gov
These chiral Betti bases can be transformed into various ligands and catalysts for asymmetric synthesis. researchgate.net For example, a chiral aminobenzylnaphthol can be converted into a N,P-ligand, demonstrating the versatility of these intermediates in asymmetric catalysis. researchgate.net The stereochemical course of the Betti reaction is often predictable, with the use of an (S)-amine typically leading to an (S,S)-aminobenzylnaphthol. nih.gov This predictability allows for the targeted synthesis of specific stereoisomers.
Optimization of Reaction Conditions and Process Parameters
Achieving high stereoselectivity and yield in the synthesis of chiral fluoroamines requires careful optimization of various reaction parameters.
Impact of Solvent Systems and Additives on Stereoselectivity
The choice of solvent can have a profound impact on the stereochemical outcome of an asymmetric fluorination. rsc.org In some organocatalytic fluorocyclization reactions, solvents like chloroform (B151607) have been shown to provide higher enantioselectivities compared to methylene (B1212753) chloride or toluene. acs.org The use of fluorinated solvents can also enhance stereoselectivities and chemical yields in certain asymmetric transformations. rsc.org
Additives can also play a critical role in switching the enantioselectivity of a reaction. nih.gov For example, in the asymmetric fluorination of β-ketocarbonyls catalyzed by a chiral primary amine, the choice of the fluorinating reagent itself can dictate which enantiomer of the product is formed. nih.gov This reagent-controlled switch allows for access to both enantiomers of the fluorinated product with high enantioselectivity using a single chiral catalyst. nih.gov
Temperature Control in Asymmetric Fluorination Processes
Temperature is a critical parameter for controlling both the yield and enantioselectivity of asymmetric fluorination reactions. Lowering the reaction temperature often leads to an increase in enantioselectivity, although it may also result in a decrease in reaction rate and yield. acs.org
In certain organocatalytic fluorocyclization reactions, decreasing the temperature from -35 °C to -50 °C resulted in higher enantioselectivities (from 86–93% ee to 94–96% ee) for several substrates. acs.org However, the yields at the lower temperature were sometimes reduced due to decreased reactivity or solubility issues. acs.org Similarly, in the alkylation of a chiral Ni(II) complex used for the synthesis of fluorinated amino acids, a lower temperature (0 °C) led to slightly lower yields but improved diastereoselectivity (96% de). chemrxiv.org This trade-off between yield and stereoselectivity necessitates careful optimization of the reaction temperature for each specific transformation.
Scalability Considerations for Industrial Synthesis (e.g., Continuous Flow Reactors)
The transition from laboratory-scale synthesis to industrial production presents significant challenges, particularly for reactions involving hazardous reagents or unstable intermediates. Continuous flow reactors offer a promising solution by providing enhanced heat transfer, rapid mixing, and precise control over reaction parameters. chim.it This technology replaces traditional batch processes with continuous ones, leading to higher yields, improved product quality, and enhanced safety. chim.it
The scalability of processes in continuous flow reactors is a key advantage. An integrated scale-up concept allows for a seamless transition from laboratory-scale to production-level with minimal process adaptation, shortening the time to market. chim.it For example, a multi-step continuous flow system has been developed for the Balz-Schiemann reaction, a method for preparing aryl fluorides, which dramatically reduces reaction time and eliminates the need to isolate potentially hazardous diazonium salt intermediates. nih.gov Autonomous continuous flow systems, integrating in-line characterization and machine learning, are also being developed to accelerate the discovery and scale-up of new materials. osti.gov These systems can design and execute synthesis pathways autonomously, facilitating the production of materials like chiral amines on a larger scale. osti.govrsc.org
Chemical Reactivity and Mechanistic Investigations of 1s 2 Fluoro 1 4 Fluorophenyl Ethanamine Systems
Fundamental Reaction Pathways
The reactivity of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine is dictated by its three main components: the 4-fluorophenyl ring, the primary amine group, and the C-F bond at the ethyl side chain.
Nucleophilic and Electrophilic Aromatic Substitution Reactions
The 4-fluorophenyl group is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the fluorine atom. However, the fluorine is an ortho-, para-directing group. The primary amino group, if unprotected, is a strong activating group and is also ortho-, para-directing, though it can be protonated under acidic conditions, becoming a deactivating, meta-directing group.
Conversely, the fluorine atom on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups and requires a strong nucleophile. For instance, poly(2,3,4,5,6-pentafluorobenzyl methacrylate) has been shown to react quantitatively through para-fluoro substitution with various thiols and amines. researchgate.net While this compound is less activated than a pentafluorinated ring, similar substitutions are plausible under specific conditions.
| Reaction Type | Influence of Substituents | Expected Outcome for this compound |
|---|---|---|
| Electrophilic Aromatic Substitution | -F: Deactivating, ortho-, para-directing -CH(NH2)CH2F: Activating, ortho-, para-directing (as -NH2) | Substitution would likely occur at positions ortho to the aminoethyl group, assuming the amine is not protonated. |
| Nucleophilic Aromatic Substitution | The aromatic C-F bond can be displaced by strong nucleophiles, especially if further activated. | The fluorine atom on the phenyl ring can be substituted by nucleophiles like thiols or other amines under forcing conditions. researchgate.net |
Amine Functional Group Transformations and Coupling Reactions
The primary amine group is a versatile functional handle for a wide array of transformations. Standard reactions include acylation to form amides, reaction with sulfonyl chlorides to yield sulfonamides, and condensation with aldehydes or ketones to form imines. byjus.com These transformations are fundamental in synthetic chemistry for protecting the amine or for building more complex molecular architectures.
Furthermore, the amine can participate in various metal-catalyzed cross-coupling reactions. For example, the Betti reaction, which involves the condensation of a phenol, an aldehyde, and an amine, can be used to create complex aminobenzylnaphthol structures. mdpi.com These products can serve as chiral ligands in asymmetric catalysis. Other potential transformations include N-alkylation and N-arylation reactions. Benzyl (B1604629) fluorides, in general, are known to be suitable precursors for further C-N bond-forming reactions. beilstein-journals.orgd-nb.info
Hydrolysis of Fluoro-Containing Moieties
The two fluorine atoms in this compound exhibit different stabilities. The C-F bond on the aromatic ring is exceptionally strong and resistant to hydrolysis. In contrast, the benzylic C-F bond is more labile.
The hydrolysis of benzyl fluoride (B91410) has been studied and is known to be susceptible to both acid and base catalysis. acs.org The stability of the benzylic fluoride is often a concern in synthetic methodologies, as elimination and hydrolysis are common decomposition pathways, particularly for secondary and tertiary benzylic fluorides. beilstein-journals.org The mechanism of acid-catalyzed hydrolysis likely proceeds through a pathway involving protonation of the fluorine atom, followed by the departure of hydrogen fluoride to form a relatively stable benzylic carbocation, which is then trapped by water. The stability of this carbocation intermediate is enhanced by the phenyl ring.
Elucidation of Reaction Mechanisms in Asymmetric Synthesis
The chiral nature of this compound makes it a valuable target and building block in asymmetric synthesis. Understanding the mechanisms that control stereoselectivity is crucial for developing efficient synthetic routes.
Mechanistic Pathways of Palladium(II)-Catalyzed C–H Fluorination
Palladium-catalyzed C–H fluorination represents a state-of-the-art method for the direct installation of fluorine atoms. d-nb.info The mechanism for the fluorination of C(sp³)–H bonds, such as those found in aliphatic amides or amino acid derivatives, generally follows a sequence involving a directing group. acs.org
A plausible catalytic cycle is proposed:
Coordination and C–H Activation : The substrate, with its directing group (e.g., an amide or a protected amine), coordinates to a Pd(II) species. This is followed by a base-assisted C–H bond activation step, often via a concerted metalation-deprotonation pathway, to form a five- or six-membered palladacycle intermediate. acs.orgresearchgate.net The formation of these palladacycles is a key step that controls regioselectivity. bohrium.com
Oxidation : The resulting Pd(II) complex undergoes oxidative addition with an electrophilic fluorine source, such as Selectfluor (F-TEDA-BF₄), to generate a high-valent Pd(IV)-fluoride species. acs.orgspringernature.com
Reductive Elimination : The final product is formed via C–F reductive elimination from the Pd(IV) center, regenerating the Pd(II) catalyst. This step is often the turnover-limiting step and crucial for the success of the catalytic cycle. researchgate.netspringernature.com
| Step | Key Intermediate/Species | Description | Reference |
|---|---|---|---|
| 1. C–H Activation | Palladacycle (Pd(II) complex) | Directed C–H cleavage forms a stable cyclic intermediate, controlling site selectivity. | acs.orgbohrium.com |
| 2. Oxidation | Pd(IV)-Fluoride complex | Oxidative addition of a fluorine source (e.g., Selectfluor) to the palladacycle. | acs.orgspringernature.com |
| 3. C–F Bond Formation | Transition state for reductive elimination | The C-F bond is formed, releasing the product and regenerating the Pd(II) catalyst. | researchgate.net |
In enantioselective variants, chiral ligands are used to control the stereochemistry of the C–H insertion step, leading to the formation of diastereomeric palladacycles and ultimately an enantiomerically enriched product. researchgate.netbohrium.com
Chiral Induction Mechanisms in Dynamic Kinetic Resolution of Fluoro-Carbanions
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer. princeton.edu This process requires the substrate enantiomers to racemize rapidly under the reaction conditions while one enantiomer is consumed selectively in an irreversible step. nih.govyoutube.com The synthesis of chiral β-fluoro amines has been achieved using DKR of α-fluoro carbanions. cas.cn
The mechanism for stereoselective fluoroalkylation of imines provides a relevant model:
Carbanion Formation and Racemization : A strong base deprotonates the carbon atom bearing the fluorine, generating a planar or rapidly inverting (racemizing) α-fluoro carbanion. cas.cn The dynamic equilibrium between the two enantiomeric carbanions is the "dynamic" part of the DKR.
Chiral Induction : The rapidly equilibrating carbanions react with an electrophile (e.g., an imine). The stereochemical outcome is controlled by a chiral reagent or catalyst that forms a diastereomeric transition state. It is proposed that a chelated transition state enables the chiral induction, where the chiral auxiliary dictates the facial selectivity of the nucleophilic attack. cas.cnresearchgate.net
Irreversible Reaction : The nucleophilic addition is irreversible, trapping one of the enantiomeric carbanions as the product faster than the other. This kinetic resolution drives the racemization equilibrium, allowing for a theoretical yield of 100% of a single diastereomer. princeton.educas.cn
This approach allows for the stereocenter bearing the fluorine atom to be set with high selectivity, which is otherwise a significant synthetic challenge. cas.cnresearchgate.net
Applications of 1s 2 Fluoro 1 4 Fluorophenyl Ethanamine As a Chiral Synthon and Ligand Precursor
Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules
The presence of fluorine is also significant. Fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. sigmaaldrich.com Therefore, using a fluorinated chiral building block like (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine allows chemists to embed these desirable properties into a new molecular entity from an early synthetic stage. nih.gov This strategic inclusion is a key element in the design of novel therapeutic agents and advanced materials. sigmaaldrich.comnih.gov
Development of Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis relies on chiral ligands that coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other. The amine functionality of this compound makes it an ideal starting point for the synthesis of such chiral ligands.
Ligands derived from chiral amines can form stable coordination complexes with various transition metals, including palladium(II). mdpi.com While specific examples detailing the direct use of this compound in a palladium(II) ligand are not extensively documented, the formation of such complexes would follow well-established principles. Typically, the amine is first incorporated into a larger molecular framework, often creating a bidentate or pincer-type ligand that can chelate to the metal.
The reaction of such a ligand with a palladium(II) salt, like K₂[PdCl₄], generally results in a stable, square-planar complex. mdpi.commdpi.com The characterization of these complexes involves a combination of spectroscopic and analytical methods to confirm their structure and composition. nih.govresearchgate.net
Key Characterization Techniques for Amine-Derived Palladium(II) Complexes:
NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the ligand structure upon coordination. ¹⁹F NMR is particularly useful for fluorinated ligands, with the chemical shift of the fluorine atom being sensitive to its coordination environment. nih.gov
Mass Spectrometry: Techniques like Fast Atom Bombardment (FAB+) or Electrospray Ionization (ESI) are used to determine the mass-to-charge ratio, confirming the molecular weight of the complex. mdpi.com
Infrared (IR) Spectroscopy: The coordination of the nitrogen atom to the palladium center can be observed by shifts in the stretching frequencies of N-H or C-N bonds. Far-IR spectroscopy can identify the Pd–N stretching vibration. mdpi.com
Below is a table of representative data that would be expected from the characterization of a hypothetical chiral palladium(II) complex derived from a ligand containing the this compound moiety.
| Parameter | Typical Observation | Significance |
| Geometry | Square-planar | Common for Pd(II) complexes. mdpi.com |
| ¹⁹F NMR Shift (Pd-F) | Broad singlet (e.g., -240 to -350 ppm) | Indicates a fluorine atom bound or in close proximity to the palladium center. nih.gov |
| Far-IR ν(Pd–N) | ~456 cm⁻¹ | Confirms the coordination bond between palladium and the nitrogen atom of the ligand. mdpi.com |
| Pd-N Bond Length | ~2.03 Å | Typical distance for a palladium-nitrogen bond in such complexes. mdpi.com |
| Mass Spectrum | Peak corresponding to [M-Cl]⁺ | Indicates the loss of a chloride ligand, confirming the complex's composition. mdpi.com |
This is an interactive data table based on representative data from analogous complexes. mdpi.commdpi.comnih.gov
A powerful strategy for creating high-performance chiral ligands is to synthesize molecules containing both nitrogen and phosphorus donor atoms (N,P-ligands). mdpi.com These ligands can be derived from chiral aminobenzylnaphthols, which are accessible through the Betti reaction. mdpi.comnih.gov The Betti reaction is a multicomponent condensation involving a naphthol, an aldehyde, and an amine. researchgate.net
In this context, this compound can serve as the chiral amine component. The general synthetic pathway would be:
Betti Reaction: Condensation of 2-naphthol, an aryl aldehyde (e.g., benzaldehyde), and this compound to produce a chiral aminobenzylnaphthol derivative. mdpi.com This reaction assembles the core chiral scaffold.
Activation of the Hydroxyl Group: The hydroxyl group of the naphthol moiety is typically converted into a better leaving group, such as a triflate (-OTf), by reacting it with triflic anhydride. mdpi.com This step prepares the molecule for the introduction of the phosphorus group.
Phosphination: The triflate intermediate undergoes a metal-catalyzed coupling reaction with a phosphorus source, such as diphenylphosphine (B32561) oxide, to yield the final N,P-ligand. mdpi.com
This resulting N,P-ligand, bearing the chirality from the original amine, can then be used in a variety of asymmetric catalytic transformations. mdpi.com
Utilization in Stereoselective Construction of Defined Molecular Architectures
The ultimate goal of using a chiral precursor like this compound is to control the three-dimensional structure of a target molecule. This control, known as stereoselective synthesis, is critical in fields where molecular shape dictates function. nih.gov
When used as a chiral building block (synthon), the amine is directly incorporated into the final molecular framework. Its inherent chirality guides the formation of subsequent stereocenters during the synthesis, a process known as diastereoselective reaction.
When used as a precursor to a chiral ligand , the amine is part of a catalyst that is not consumed in the reaction but influences it. The chiral ligand-metal complex creates an asymmetric environment that forces the reaction to produce predominantly one enantiomer of the product. nih.gov This catalytic asymmetric approach is highly efficient for producing enantiopure compounds. nih.gov Through these roles, this compound facilitates the precise construction of defined molecular architectures with specific stereochemical and electronic properties.
Computational and Theoretical Studies on Fluorinated Ethanamine Systems
Conformational Analysis and Energy Landscapes of Chiral Fluoroamines
The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. For flexible molecules like chiral fluoroamines, a complex potential energy surface governs the equilibrium between different spatial arrangements, or conformers. Computational chemistry offers a window into these energy landscapes, allowing for a detailed analysis of the factors that dictate conformational stability.
Application of Ab Initio Quantum Mechanical Methods (e.g., Restricted Hartree-Fock, Density Functional Theory)
To accurately model the behavior of fluorinated ethanamine systems, researchers employ sophisticated ab initio quantum mechanical methods. These "first-principles" approaches solve the Schrödinger equation for a molecule without recourse to empirical parameters, providing a detailed description of the electronic structure.
Restricted Hartree-Fock (RHF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, RHF does not fully account for electron correlation, which can be important for describing weak intramolecular interactions that influence conformational energies.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a balance between accuracy and computational cost. DFT methods approximate the electron correlation energy through a functional of the electron density. A variety of functionals are available, with hybrid functionals like B3LYP often providing reliable results for organic molecules.
Theoretical studies on related phenylethylamine derivatives have utilized DFT calculations, often with the B3LYP functional and a basis set such as 6-311G(d,p), to elucidate electronic characteristics, molecular electrostatic potential, and frontier molecular orbital energies. researchgate.net For chiral fluoroamines, these methods are essential for mapping the potential energy surface by systematically rotating key dihedral angles and calculating the corresponding energy of each conformation. This process identifies the stable conformers (energy minima) and the transition states that connect them, revealing the energy barriers to conformational change.
Structural and Thermodynamic Consequences of Fluorine Substitution in Stereogenic Centers
The substitution of hydrogen with fluorine at or near a stereogenic center, as in (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine, introduces significant electronic and steric perturbations that reshape the molecule's conformational and thermodynamic profile.
Electronic Effects: Fluorine is the most electronegative element, leading to a strong polarization of the C-F bond. This creates a significant dipole moment and can influence the stability of nearby functional groups through inductive effects. Furthermore, non-covalent interactions involving fluorine, such as weak hydrogen bonds (C-H···F) and dipole-dipole interactions, can play a crucial role in stabilizing specific conformations.
Computational studies on fluorinated alkanes have demonstrated that 1,3-difluoro motifs strongly influence the alkane chain conformation, with a significant dependence on the polarity of the medium. semanticscholar.org For chiral fluoroamines, the gauche effect, where a conformation with adjacent electronegative substituents is favored, can be a significant factor. DFT calculations can quantify these effects, providing data on relative energies, bond lengths, bond angles, and dihedral angles for the different conformers.
Illustrative Data from a Hypothetical DFT Study:
To illustrate the type of data generated from such studies, the following table presents hypothetical calculated parameters for two stable conformers of this compound, which might be identified in a computational analysis.
| Property | Conformer A (Anti-periplanar) | Conformer B (Gauche) |
| Relative Energy (kcal/mol) | 0.00 | 0.75 |
| C1-C2 Dihedral Angle (°) | 178.5 | 62.3 |
| C1-N Bond Length (Å) | 1.472 | 1.475 |
| C2-F Bond Length (Å) | 1.398 | 1.401 |
| Dipole Moment (Debye) | 2.15 | 2.89 |
Note: This data is hypothetical and for illustrative purposes only. Actual values would be derived from specific quantum chemical calculations.
Prediction and Modeling of Chemical Reactivity and Stereoselectivity
Computational models are invaluable for predicting and understanding the chemical reactivity and stereoselectivity of chiral fluoroamines. By analyzing the electronic structure and energy profiles of reactants, transition states, and products, chemists can gain insights into reaction mechanisms and predict the outcome of chemical transformations.
Frontier Molecular Orbital (FMO) theory is a key concept in this context. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's nucleophilic and electrophilic character, respectively. Fluorination can significantly lower the energies of both the HOMO and LUMO, affecting the molecule's reactivity in various reactions.
For predicting stereoselectivity, computational methods can be used to model the transition states of reactions involving the chiral center. The energy difference between the diastereomeric transition states leading to different stereoisomeric products determines the stereochemical outcome of the reaction. A lower energy transition state corresponds to the major product. This approach has been successfully applied to a wide range of stereoselective reactions.
Investigation of Intermolecular Interactions and Binding Dynamics through Computational Models
The biological activity and material properties of chiral fluoroamines are often governed by their interactions with other molecules, such as proteins, nucleic acids, or other small molecules. Computational models provide a dynamic and detailed picture of these intermolecular interactions.
Molecular dynamics (MD) simulations, for instance, can be used to study the binding of a fluorinated ligand to a biological target. These simulations model the movement of atoms over time, providing insights into the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions), and the thermodynamics of binding. The unique properties of the C-F bond, including its ability to participate in non-covalent interactions, can be critical in determining binding affinity and specificity.
Analytical and Spectroscopic Characterization in Stereochemical Research of 1s 2 Fluoro 1 4 Fluorophenyl Ethanamine
Methodologies for Determination of Enantiomeric Excess and Diastereomeric Ratio
The enantiomeric excess (e.e.) is a critical parameter that defines the purity of a chiral substance. For (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine, which possesses a single stereocenter, the determination of its enantiomeric purity is crucial. In synthetic routes that may produce diastereomeric intermediates, the diastereomeric ratio (d.r.) is also a key quality attribute.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times. For the analysis of chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. The enantiomeric excess can be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: NMR spectroscopy can be adapted for the determination of enantiomeric excess through the use of chiral derivatizing agents (CDAs). The primary amine group of this compound can be reacted with a chiral reagent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a pair of diastereomeric amides. These diastereomers exhibit distinct NMR spectra, with specific protons or fluorine atoms showing different chemical shifts. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original amine can be calculated. The presence of fluorine atoms in both the analyte and a CDA like Mosher's acid allows for the use of ¹⁹F NMR spectroscopy, which often provides a wider chemical shift dispersion and simpler spectra compared to ¹H NMR.
| Method | Principle | Typical Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers |
| NMR with CDAs | Formation of diastereomers with distinct NMR signals | Determination of enantiomeric excess |
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
The definitive confirmation of the chemical structure of this compound is achieved through a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons, the methine proton at the chiral center, and the methylene (B1212753) protons adjacent to the fluorine atom. The coupling patterns (splitting) between these protons provide valuable information about their spatial relationships.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts of the aromatic and aliphatic carbons confirm the carbon skeleton.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It would show two distinct signals corresponding to the fluorine atom on the phenyl ring and the fluorine atom on the ethylamine (B1201723) chain. The coupling between these fluorine atoms and adjacent protons (H-F coupling) and carbons (C-F coupling) further corroborates the structure.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, techniques like electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺, confirming the molecular mass. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural confirmation by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon skeleton |
| ¹⁹F NMR | Fluorine environment and coupling |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity |
| Mass Spectrometry (MS) | Molecular weight and fragmentation |
| High-Resolution MS (HRMS) | Elemental composition |
X-ray Diffraction for Absolute Configuration Assignment of Chiral Centers
While spectroscopic methods can confirm the relative stereochemistry and enantiomeric purity, X-ray diffraction analysis of a single crystal is the most reliable method for determining the absolute configuration of a chiral molecule. To assign the (S) configuration to the stereocenter of 2-fluoro-1-(4-fluorophenyl)ethanamine, a suitable single crystal of the compound, or a derivative, is required.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. To determine the absolute configuration, the anomalous dispersion effect is utilized. This effect, which is more pronounced for heavier atoms, causes slight differences in the diffraction pattern for a chiral molecule and its mirror image. By carefully analyzing these differences, the true absolute stereochemistry can be unequivocally assigned. If the parent amine does not crystallize well, it can be derivatized with a chiral acid to form a diastereomeric salt that is more amenable to crystallization.
Q & A
Basic Question: What are the recommended synthetic routes for (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine, and how is enantiomeric purity validated?
Methodological Answer:
The stereoselective synthesis of this chiral fluorinated amine typically employs asymmetric catalysis or enzymatic resolution. For example, highlights the use of engineered transaminases for enantioselective synthesis of structurally similar amines, which could be adapted for this compound. Enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak® IA column) or polarimetry. NMR analysis (e.g., and spectra) can confirm fluorine substitution patterns and stereochemistry, as demonstrated for analogous compounds in (e.g., δ -224.62 ppm in NMR for a related fluoroethanamine derivative) .
Basic Question: How is the compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer:
Structural characterization requires a combination of:
- X-ray crystallography : ORTEP-III ( ) can resolve stereochemistry and crystal packing .
- Multinuclear NMR : , , and NMR (e.g., δ 4.70–4.92 ppm for α-fluorinated protons in ) to confirm substitution patterns and stereochemistry .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., CHFN for the target compound, analogous to CHFN in ) .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets like monoamine oxidases (MAOs)?
Methodological Answer:
Ligand-based virtual screening (e.g., docking studies using AutoDock Vina) can predict binding affinities to MAO-B, leveraging structural analogs in (e.g., ZINC34818750 with similar fluorophenyl motifs). Molecular dynamics simulations (MD) assess stability of the ligand-enzyme complex, focusing on fluorine’s electronegativity and steric effects. Charge distribution data from (e.g., -3.8931 charge for ZINC34818738) inform electrostatic interactions .
Advanced Question: What biocatalytic strategies exist for improving enantioselectivity in large-scale synthesis?
Methodological Answer:
Directed evolution of transaminases or imine reductases (as in ) can enhance enantioselectivity. For example, rational enzyme engineering (e.g., site-saturation mutagenesis at active sites) optimizes substrate specificity for the (1S)-enantiomer. Reaction conditions (pH, co-solvents) are tuned using Design of Experiments (DoE) to maximize yield and purity .
Advanced Question: How to resolve contradictions in reported solubility or stability data across solvents?
Methodological Answer:
Contradictions often arise from differing solvent polarities or measurement techniques. For fluorinated amines like this compound:
- Solubility : Use Hansen solubility parameters (HSPs) and compare with analogs (e.g., 4-fluorophenethylamine in , which has logP ~1.5).
- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Conflicting data may stem from trace impurities (e.g., hydrochloride salts in ) .
Advanced Question: What role does fluorine substitution play in modulating biological activity compared to non-fluorinated analogs?
Methodological Answer:
Fluorine’s bioisosteric effects enhance metabolic stability and binding affinity. For example:
- Electron-withdrawing effects : Increase resistance to oxidative metabolism (cf. , where fluorine stabilizes ethynyl intermediates).
- Steric effects : Compare with non-fluorinated analogs (e.g., ’s 4-fluorophenethylamine vs. phenethylamine). Fluorine’s van der Waals radius (~1.47 Å) subtly alters receptor interactions .
Advanced Question: How can polymorphism in crystalline forms impact pharmacological properties?
Methodological Answer:
Polymorph screening (e.g., via X-ray diffraction in ) identifies stable crystal forms. For instance, describes methods to crystallize a related fluorophenyl ethanamine derivative. Differential scanning calorimetry (DSC) and dissolution studies quantify bioavailability differences between polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
